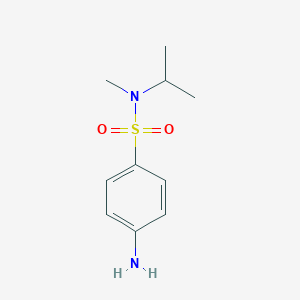

4-amino-N-isopropyl-N-methylbenzenesulfonamide

説明

Historical Context of Sulfonamide Compound Development

The history of sulfonamides represents one of the most profound therapeutic revolutions in the history of medicine. The journey began as early as 1908 when sulfanilamide was first synthesized by a German chemist, though its therapeutic potential remained unrecognized. A significant breakthrough came in 1917 at the Rockefeller Institute when this chemical was combined with quinine derivatives in an attempt to enhance bactericidal properties, although these early efforts did not proceed to animal or human trials.

The true therapeutic potential of sulfonamides was discovered in the late 1920s when the Bayer subsidiary of IG Farben began systematic screening of dyes for antibacterial effects under the direction of Dr. Gerhard Domagk. In 1931, on the hypothesis that incorporating a sulfamyl group into dye molecules might enhance antibacterial activity, researchers tested such compounds on mice with streptococcal infections and observed remarkable efficacy. By December 1932, a sulfonamide-containing dye called Prontosil demonstrated even more specific activity against bacterial infections.

This discovery led to the development of sulfanilamide as the first broadly effective antibacterial to be used systemically, paving the way for the antibiotic revolution. By the late 1930s, sulfonamides had evolved from laboratory curiosities to lifesaving medications, credited with saving tens of thousands of lives including those of prominent figures such as Franklin Delano Roosevelt Jr. and Winston Churchill.

Significance in Medicinal Chemistry Research

The significance of this compound in medicinal chemistry research stems from both its structural characteristics and its place within the broader sulfonamide family. This compound has the following key physicochemical properties:

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 757221-02-6 |

| Molecular Formula | C₁₀H₁₆N₂O₂S |

| Molecular Weight | 228.31 g/mol |

| IUPAC Name | 4-amino-N-methyl-N-propan-2-ylbenzenesulfonamide |

| Standard InChI | InChI=1S/C10H16N2O2S/c1-8(2)12(3)15(13,14)10-6-4-9(11)5-7-10/h4-8H,11H2,1-3H3 |

| Standard InChI Key | BKKBUSJNRXXHSX-UHFFFAOYSA-N |

| SMILES | CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)N |

The medicinal significance of sulfonamides in general derives from their mechanism of action as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is critical in the folate synthesis pathway in bacteria. Since humans obtain folate (vitamin B9) through dietary means rather than synthesizing it, sulfonamides can selectively target bacterial metabolism without disrupting human cellular processes. This selectivity makes sulfonamides bacteriostatic agents that inhibit bacterial growth and multiplication without directly killing the microorganisms.

The strategic substitution patterns in this compound, particularly the amino group at the para position and the N-isopropyl and N-methyl substituents on the sulfonamide nitrogen, can potentially modify its binding affinity, bioavailability, and therapeutic profile compared to other sulfonamide derivatives.

Evolution of N-substituted Sulfonamide Research

The evolution of N-substituted sulfonamide research represents a significant chapter in medicinal chemistry, transitioning from early simple sulfonamide antibacterials to highly specialized compounds designed for specific therapeutic targets. Over the decades, researchers have synthesized thousands of molecules containing the sulfonamide structure (by one account, over 5,400 permutations by 1945), creating improved formulations with enhanced effectiveness and reduced toxicity.

N-substituted sulfonamides have emerged as particularly promising candidates due to their versatile chemical properties. The N-substitution pattern significantly influences:

- Pharmacokinetic properties, including absorption, distribution, and elimination

- Target selectivity and binding affinity

- Solubility and bioavailability

- Metabolic stability

Modern synthetic approaches for N-substituted sulfonamides like this compound typically involve coupling reactions between sulfonyl chlorides and amines under controlled conditions. For example, researchers have developed methods using dansyl chloride and various amines to synthesize N-substituted sulfonamides under mild conditions, yielding compounds with diverse biological properties.

The synthesis of this compound often begins with the preparation of 4-isopropylbenzenesulfonyl chloride. A notable method involves:

Table 2: Synthesis Pathway for Sulfonyl Chloride Intermediate

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Sulfonation | Cumene + inorganic salt catalyst + chlorosulfonic acid | 5-45°C under stirring | - |

| Heat preservation reaction | - | 0.1-10 hours | - |

| Separation and purification | Ice-water precipitation | Below 20°C | 95-100% |

This process uses inorganic salts such as sodium sulfate, potassium sulfate, or magnesium sulfate to effectively suppress side reactions during sulfonation, improving the yield of the intermediate. The subsequent reaction with appropriate amines (methyl and isopropyl amines in this case) completes the synthesis of the target compound.

Research Objectives in Current Literature

Current research objectives surrounding this compound and related N-substituted sulfonamides focus on several key areas:

Structure-Based Drug Design : Molecular docking studies have demonstrated that strategic design of sulfonamides with specific substituents can confer diverse biological properties, including anticancer activity. Recent research has shown that some N-substituted sulfonamides exhibit favorable binding affinities toward potential drug targets, with values ranging from -6.8 to -8.2 kcal/mol, surpassing established drugs like acetazolamide (-5.25 kcal/mol).

Novel Synthetic Methodologies : Researchers are developing more efficient and environmentally friendly synthetic routes for producing N-substituted sulfonamides with high yields and purity. These methods aim to reduce the use of harmful reagents and minimize waste generation while maintaining or improving synthetic efficiency.

Therapeutic Applications Beyond Antimicrobial Activity : While sulfonamides were initially developed as antibacterial agents, contemporary research focuses on their potential applications in:

Structure-Activity Relationship (SAR) Studies : Ongoing investigations are mapping the relationships between structural modifications of sulfonamides and their biological activities, with particular attention to how N-substitution patterns influence target selectivity and potency.

Table 3: Potential Applications of this compound and Related N-substituted Sulfonamides

| Application Area | Target/Mechanism | Potential Advantage |

|---|---|---|

| Antimicrobial | Dihydropteroate synthase inhibition | Activity against resistant strains |

| Anticancer | Multiple possible targets including carbonic anhydrase | Selective cytotoxicity toward cancer cells |

| Anti-inflammatory | COX-2 inhibition | Reduced side effects compared to traditional NSAIDs |

| Enzyme inhibition | Various enzymes including carbonic anhydrase | Targeted activity with minimized off-target effects |

特性

IUPAC Name |

4-amino-N-methyl-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-8(2)12(3)15(13,14)10-6-4-9(11)5-7-10/h4-8H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKBUSJNRXXHSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of N-Isopropyl-N-Methylbenzenesulfonamide

The precursor 4-nitro-N-isopropyl-N-methylbenzenesulfonamide is synthesized via sulfonylation of N-isopropyl-N-methylamine with benzenesulfonyl chloride. The reaction sequence involves:

-

Sulfonation :

-

Nitration : Introducing a nitro group at the para position using mixed acid (HNO₃/H₂SO₄).

-

Reduction : As described in Section 1.

This pathway minimizes byproducts like disubstituted sulfonamides by controlling stoichiometry and temperature.

Optimization of Nitration Conditions

Nitration efficiency depends on:

-

Acid concentration : 70–90% H₂SO₄ for optimal electrophilic substitution.

-

Temperature : 0–5°C to prevent over-nitration.

-

Reaction time : 2–4 hours.

Post-nitration, the product is isolated via neutralization and extraction, achieving >90% purity before reduction.

Comparative Analysis of Preparation Methods

Key Observations :

-

Hydrazine-based methods outperform the sulfonyl chloride route in yield and speed.

-

Raney nickel catalysis reduces reaction time by 50% compared to aqueous alkaline conditions.

-

The sulfonyl chloride pathway is preferable for large-scale production due to reagent availability.

Challenges and Optimization Strategies

Byproduct Mitigation

Common byproducts include:

Solvent Selection

-

Water : Cost-effective but requires precise pH control to prevent hydrolysis.

-

Isopropyl alcohol : Enhances nitro-group solubility but complicates recycling.

化学反応の分析

Types of Reactions

4-amino-N-isopropyl-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted sulfonamides.

科学的研究の応用

4-amino-N-isopropyl-N-methylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for potential therapeutic applications, including as an antimicrobial agent.

Industry: Utilized in the manufacture of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 4-amino-N-isopropyl-N-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing enzymatic reactions. This inhibition can lead to various biological effects, such as antimicrobial activity .

類似化合物との比較

Structural Analogues and Substituent Effects

The biological and physicochemical properties of sulfonamides are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Key Observations :

- Bulkier Substituents: The isopropyl and methyl groups in this compound may improve membrane permeability compared to simpler analogues like sulfanilamide .

- Functional Group Diversity : Acetyl and methoxy substituents (e.g., in N-(4-Acetylphenyl)-4-methylbenzenesulfonamide) introduce hydrogen-bonding sites, influencing solubility and target interaction .

Pharmacokinetic and Physicochemical Comparisons

| Parameter | This compound | 4-Fluoro-N-Isopropyl-3-Methylbenzenesulfonamide | Sulfanilamide |

|---|---|---|---|

| Molecular Weight (g/mol) | 228.31 | 231.29 | 172.20 |

| LogP (Predicted) | ~1.8 (moderate lipophilicity) | ~2.1 (higher due to -F) | ~0.5 |

| Hydrogen Bond Donors | 1 (-NH₂) | 1 (-NH) | 2 (-NH₂, -SO₂NH₂) |

| Biological Target | Not reported; likely sulfa drug targets (e.g., dihydropteroate synthase) | Inferred antimicrobial | Antibacterial |

Discussion :

- Fluorinated analogues (e.g., 4-Fluoro-N-isopropyl-3-methylbenzenesulfonamide) may exhibit enhanced bioavailability due to increased electronegativity and resistance to enzymatic degradation .

生物活性

4-Amino-N-isopropyl-N-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

The molecular structure of this compound includes an amino group, isopropyl group, and a methyl group attached to the benzene ring, contributing to its unique chemical properties. The typical synthesis involves:

- Reduction of 4-nitrobenzenesulfonamide using hydrogen gas in the presence of palladium on carbon (Pd/C).

- Alkylation of the resulting 4-aminobenzenesulfonamide with isopropylamine and methylamine under basic conditions.

This synthetic route allows for the production of the compound with high purity and yield, suitable for further biological testing.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves the inhibition of specific enzymes crucial for bacterial survival. For instance, it has been shown to inhibit dihydropteroate synthase, an enzyme involved in folate biosynthesis in bacteria, leading to bactericidal effects .

- In vitro Studies : In laboratory settings, the compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

The biological activity primarily stems from its ability to bind to enzyme active sites, disrupting normal metabolic processes. This interaction prevents substrate access and enzymatic reactions critical for bacterial growth.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Amino-N-isopropyl-N-methylbenzene sulfonamide | Contains both isopropyl and methyl groups | Strong antimicrobial properties |

| 4-Amino-N-methylbenzenesulfonamide | Lacks isopropyl group | Weaker antimicrobial activity |

| 4-Amino-N-isopropylbenzenesulfonamide | Lacks methyl group | Different reactivity and efficacy |

The presence of both isopropyl and methyl groups in this compound enhances its lipophilicity and biological activity compared to its analogs.

Case Studies

Several studies have documented the efficacy of this compound in clinical settings:

- Study on MRSA : A study reported that this compound exhibited a significant zone of inhibition against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics like cefixime and azithromycin .

- Antifungal Activity : Preliminary investigations suggest potential antifungal properties against common pathogens like Candida albicans, indicating a broader spectrum of activity beyond bacteria.

Research Applications

The compound has potential applications in various fields:

- Medicinal Chemistry : Investigated as a lead compound for developing new antimicrobial agents.

- Proteomics : Utilized in studies examining protein interactions due to its ability to modify enzyme activity.

- Industrial Applications : Its synthesis is relevant for pharmaceutical manufacturing processes aimed at producing effective antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-amino-N-isopropyl-N-methylbenzenesulfonamide, and how can reaction conditions be optimized to maximize yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-aminobenzenesulfonyl chloride and N-isopropyl-N-methylamine under basic conditions (e.g., NaOH or K₂CO₃). Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity . Yield optimization may require iterative adjustments to molar ratios, reaction time, and inert atmospheres to prevent oxidation of the amino group.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the aromatic protons (δ 6.8–7.5 ppm for the benzene ring), N-isopropyl methyl groups (δ 1.0–1.2 ppm), and sulfonamide NH (δ ~5.5 ppm, if not deuterated).

- IR Spectroscopy : Look for sulfonamide S=O stretches (1320–1360 cm⁻¹ and 1150–1200 cm⁻¹) and N-H bends (1540–1650 cm⁻¹).

- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₁₀H₁₅N₂O₂S).

- Elemental Analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles, critical for confirming the sulfonamide geometry and substituent orientation. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Use SHELXL for refinement, leveraging its robust algorithms for handling disorder and hydrogen bonding networks . ORTEP-3 is recommended for visualizing thermal ellipsoids and generating publication-quality diagrams . For validation, apply the PLATON tool suite to check for missed symmetry or twinning .

Q. What strategies can address contradictions in reported biological activity data (e.g., enzyme inhibition) across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent buffer pH, ionic strength, and temperature across experiments. Use positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) to calibrate activity .

- Structural Modifications : Synthesize derivatives (e.g., halogenated analogs) to isolate electronic or steric effects on target binding.

- Data Reconciliation : Apply multivariate statistical analysis (e.g., PCA) to identify outliers or confounding variables (e.g., solvent polarity in dose-response assays) .

Q. How can computational methods like QSAR or molecular docking guide the design of sulfonamide derivatives with enhanced selectivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Glide to model interactions with target enzymes (e.g., carbonic anhydrase). Focus on hydrogen bonding with active-site zinc ions and hydrophobic contacts with residues like Val121 or Leu198 .

- QSAR Modeling : Train models using descriptors such as Hammett σ constants (for substituent effects) and logP values (for membrane permeability). Validate with leave-one-out cross-validation (R² > 0.8) .

Data Analysis and Validation

Q. What analytical workflows are recommended to resolve discrepancies in purity assessments (e.g., HPLC vs. elemental analysis)?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine HPLC (C18 column, acetonitrile/water gradient) with LC-MS to detect trace impurities.

- Thermogravimetric Analysis (TGA) : Rule out solvent or moisture content skewing elemental analysis results.

- NMR Purity Assessment : Integrate residual solvent peaks (e.g., DMSO-d6 at δ 2.5 ppm) against compound signals .

Q. How should researchers handle crystallographic data with high R-factor values or suspected twinning?

- Methodological Answer :

- Twinning Analysis : Use CELL_NOW to detect twinning ratios. Refine using the TWIN command in SHELXL with a BASF parameter .

- R-Factor Reduction : Re-examine absorption corrections (e.g., multi-scan methods) and refine anisotropic displacement parameters for heavy atoms.

- Validation : Cross-check with the CIF Check tool from the IUCr to ensure compliance with journal standards .

Biological and Mechanistic Studies

Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetic (PK) properties in preclinical models?

- Methodological Answer :

- In Vivo PK : Administer via intravenous/oral routes in rodents, with serial blood sampling over 24h. Quantify plasma concentrations using LC-MS/MS (LOQ < 1 ng/mL).

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor depletion via HPLC-UV .

- Tissue Distribution : Use radiolabeled analogs (¹⁴C) and autoradiography to assess organ-specific accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。